molecular formula C15H25BN2O3 B15062981 N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine CAS No. 1346697-32-2

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine

Cat. No.: B15062981
CAS No.: 1346697-32-2
M. Wt: 292.18 g/mol
InChI Key: ZIRZLQFVFXXFEA-UHFFFAOYSA-N
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Description

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a boronate ester-containing compound featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position and a propan-1-amine chain linked via an ether bond at the 2-position. The amine is N-methylated, distinguishing it from analogs with bulkier or alternative substituents.

Properties

CAS No.

1346697-32-2

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

N-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-9-18-13(11-12)19-10-6-8-17-5/h7,9,11,17H,6,8,10H2,1-5H3

InChI Key

ZIRZLQFVFXXFEA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCCNC

Origin of Product

United States

Preparation Methods

Boronate Ester Synthesis on Pyridine

The construction of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol intermediate is critical. A palladium-catalyzed Miyaura borylation reaction is commonly employed, utilizing halogenated pyridine precursors. For example, 4-bromo-2-hydroxypyridine undergoes cross-coupling with bis(pinacolato)diboron in the presence of [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) and sodium carbonate.

Yield Reaction Conditions Catalyst System Purification
78% THF/MeOH/water, 70°C, 24h Pd(dppf)Cl₂, Na₂CO₃ Column chromatography (MeOH/DCM)

This method mirrors the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, where analogous conditions achieved 78% yield after crystallization. Alternative approaches include using AgF and TMSCF₃ for direct borylation, though yields drop to 54% under suboptimal conditions.

Etherification with Propan-1-Amine Derivatives

The hydroxyl group on the pyridine-boronate ester undergoes nucleophilic substitution with 3-chloropropan-1-amine or epoxypropane. In a representative procedure, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol reacts with 3-chloro-N-methylpropan-1-amine in DMF using triethylamine (TEA) as a base.

Yield Reaction Conditions Base Solvent
65% DMF, 20°C, 4h TEA DMF

HATU-mediated coupling, as demonstrated in the synthesis of morpholineacetic acid derivatives, offers an alternative pathway, though it requires stringent anhydrous conditions.

N-Methylation of the Amine Moiety

Reductive amination or direct alkylation introduces the methyl group. For instance, 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine reacts with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6.

Yield Reaction Conditions Reducing Agent
63% MeOH, pH 5–6, 12h NaBH₃CN

Alternatively, methyl iodide in the presence of potassium carbonate achieves methylation at 40°C, albeit with lower yields (58%).

Purification and Characterization

Final purification leverages silica gel chromatography (e.g., EtOAc/hexanes gradients) and crystallization from ether or dichloromethane. Analytical data from analogous compounds confirm structural integrity:

  • ¹H NMR : δ 1.33 (s, 12H, pinacol), 2.45 (s, 3H, N-CH₃), 3.55–3.70 (m, 4H, OCH₂ and NCH₂).
  • LC-MS : [M+H]⁺ m/z 347.2.

Comparative Analysis of Synthetic Routes

Method Step Yield Advantages Limitations
Pd-catalyzed borylation Boronate formation 78% High regioselectivity Expensive catalysts
HATU-mediated coupling Etherification 65% Mild conditions Sensitivity to moisture
Reductive amination N-methylation 63% Chemoselective pH-dependent

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.

    Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine involves its interaction with molecular targets through its boron-containing group. This interaction can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Boronate-Containing Pyridine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight Pyridine Substituent Position Amine Substituents Key Features
Target Compound : N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine - C16H26BN2O3 305.21* Boronate at 4 , ether at 2 N-Methyl Optimal balance of steric accessibility and reactivity for cross-coupling.
N,N-Dimethyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine 1346697-33-3 C16H27BN2O3 306.21 Boronate at 4 , ether at 2 N,N-Dimethyl Increased hydrophobicity; potential reduced solubility in polar solvents.
N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 1257554-15-6 C16H28BN2O2 297.22 Boronate at 5 , amine at 3 N,N-Diethyl Enhanced lipophilicity; steric hindrance may limit reactivity.
N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine - C14H22BN2O2 267.15 Boronate at 5 , amine at 2 N-Methyl, methyl at pyridine C3 Rigid structure due to dual methyl groups; altered electronic distribution.

*Calculated based on molecular formula.

Physicochemical and Reactivity Comparison

Table 2: Physicochemical and Functional Properties

Property Target Compound N,N-Dimethyl Analogue N,N-Diethyl Analogue N,3-Dimethyl Analogue
Solubility Moderate in THF, DMSO Lower (due to dimethyl) Very low (highly lipophilic) Moderate
Reactivity in Suzuki Coupling High (accessible boronate) Slightly reduced (steric) Low (steric hindrance) Moderate
Biological Activity Not reported Not reported Potential CNS penetration Enzyme inhibition potential

Biological Activity

N-Methyl-3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propan-1-amine is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.

The compound's molecular formula is C15H24BN3O3C_{15}H_{24}BN_{3}O_{3}, with a molecular weight of 305.18 g/mol. It features a boronic ester moiety which is crucial for its reactivity and biological interactions.

Property Value
Molecular FormulaC15H24BN3O3C_{15}H_{24}BN_{3}O_{3}
Molecular Weight305.18 g/mol
IUPAC NameThis compound
InChI KeyBFCIRWVDTSHSBC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronic ester group. This property allows it to participate in various biochemical pathways, including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The boronic ester can interact with enzymes that utilize diols as substrates.
  • Signal Transduction Modulation : The compound may influence pathways involving protein kinases and phosphatases.

Biological Activity

Research indicates that compounds containing boronic esters exhibit various biological activities:

  • Anticancer Activity : Boronic acids and esters have been studied for their ability to inhibit proteasomes and other cancer-related enzymes.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective roles through modulation of neurotransmitter pathways.

Study 1: Anticancer Potential

A study investigated the effects of similar boronic compounds on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells by inhibiting proteasome activity.

Study 2: Antimicrobial Activity

Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections.

Study 3: Neuroprotective Effects

In vitro studies showed that related compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in neurodegenerative disease models.

Synthesis Methods

The synthesis of this compound typically involves:

  • Borylation Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form the boronic ester.
  • Amidation Reactions : The final step often includes the formation of an amide bond with appropriate amines.

Q & A

Basic: What synthetic methodologies are recommended for preparing this boronic ester-containing compound?

The synthesis typically involves two key steps:

  • Suzuki-Miyaura Cross-Coupling : To install the dioxaborolane group, a halogenated pyridine precursor (e.g., 2-chloro-3-iodopyridine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF at 80–100°C .
  • Etherification : The pyridin-2-yloxy moiety is introduced via nucleophilic aromatic substitution (SNAr) between 4-(dioxaborolan-2-yl)pyridin-2-ol and N-methyl-3-bromopropan-1-amine, using a base like Cs₂CO₃ in DMF at 60–80°C .
    Validation : Monitor reaction progress via TLC or LCMS. Isolate intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Key features include:
    • Aromatic protons (δ 6.5–8.5 ppm for pyridine) and methyl groups (δ 1.0–1.3 ppm for dioxaborolane).
    • Ethyleneoxy protons (δ 3.5–4.5 ppm) and N-methyl singlet (δ 2.2–2.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .

Advanced: How can discrepancies between theoretical and observed NMR shifts be resolved?

Discrepancies often arise from:

  • Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) .
  • Dynamic Processes : Variable-temperature NMR can reveal conformational exchange broadening .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) provides unambiguous structural confirmation .

Advanced: What strategies improve regioselectivity in Suzuki-Miyaura coupling for sterically hindered substrates?

  • Ligand Design : Bulky ligands (e.g., SPhos) enhance selectivity for less hindered positions .
  • Microwave Assistance : Short reaction times at controlled temperatures minimize side reactions .
  • Substrate Preactivation : Convert boronic esters to trifluoroborate salts for improved stability and reactivity .

Basic: What purification methods are effective for isolating this amine-boronic ester?

  • Acid-Base Extraction : Use dilute HCl (aqueous) to protonate the amine, followed by basification and extraction with DCM .
  • Flash Chromatography : Employ a gradient of MeOH (0–5%) in DCM to separate polar byproducts .
  • Recrystallization : Use hexane/EtOAc mixtures for final purification .

Advanced: How do steric effects from the dioxaborolane group impact derivatization?

  • Reduced Reactivity : The tetramethyl groups hinder nucleophilic attacks; use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for amide couplings .
  • Protection-Deprotection : Temporarily protect the amine with Boc groups during boronate modifications .

Basic: What are common side products, and how are they mitigated?

  • Deboronation : Prevented by using anhydrous conditions and avoiding protic solvents during Suzuki coupling .
  • Ether Cleavage : Minimized by avoiding strong acids (e.g., TFA) in downstream steps .
  • Byproduct Detection : LCMS tracking of [M+H]⁺ ± 18 (water adducts) or ± 154 (pinacol loss) .

Advanced: Can DFT calculations predict reaction pathways for this compound?

  • Transition State Modeling : DFT (B3LYP/6-31G*) predicts activation barriers for SNAr reactions, guiding solvent/base selection .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyridine ring for functionalization .

Basic: What stability considerations apply during storage?

  • Moisture Sensitivity : Store under argon at −20°C with desiccants (silica gel) .
  • Light Sensitivity : Use amber vials to prevent boronate decomposition .

Advanced: How to resolve conflicting HRMS and elemental analysis data?

  • High-Resolution Calibration : Recalibrate HRMS using a standard (e.g., sodium trifluoroacetate) .
  • Combustion Analysis : Perform CHNS analysis to cross-validate boron content indirectly .

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